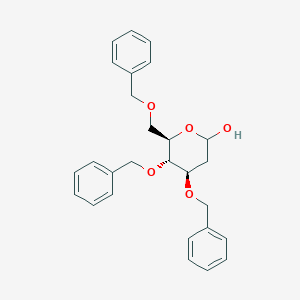

2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Preparation of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Introduction: The Significance of 2-Deoxy-D-glucose and its Protected Derivatives

2-Deoxy-D-glucose (2-DG), a synthetic analog of D-glucose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom, has garnered significant attention in the scientific community. Its unique structure allows it to be recognized and transported into cells by glucose transporters, but its inability to be fully metabolized leads to the inhibition of glycolysis. This property has made 2-DG a valuable tool in cancer research, with studies exploring its potential to selectively target the high glucose metabolism of tumor cells. Furthermore, 2-DG and its derivatives are being investigated for their antiviral and anti-inflammatory properties.

In the realm of synthetic carbohydrate chemistry, the preparation of complex oligosaccharides and glycoconjugates often necessitates the use of protecting groups to mask reactive hydroxyl functionalities. Benzyl ethers are among the most widely used "permanent" protecting groups in carbohydrate synthesis due to their stability under a broad range of reaction conditions, including acidic and basic environments, and their convenient removal by catalytic hydrogenation. The strategic protection of 2-deoxy-D-glucose with benzyl groups, yielding molecules like 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, provides a versatile building block for the synthesis of various biologically active compounds. This guide provides a comprehensive overview of a reliable synthetic route to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Multi-step Approach from a Glycal Precursor

The preparation of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose is efficiently achieved through a multi-step synthesis starting from the readily available D-glucal. The overall strategy involves:

-

Protection of the Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of a D-glucal derivative are protected as benzyl ethers to prevent their participation in subsequent reactions. This leads to the formation of the key intermediate, 3,4,6-tri-O-benzyl-D-glucal.

-

Functionalization of the Glycal Double Bond: The double bond of the protected glucal is then subjected to a haloalkoxylation reaction. This introduces a halogen at the C-2 position and an alkoxy group (in this case, methoxy) at the anomeric center (C-1).

-

Reductive Dehalogenation: The halogen at the C-2 position is subsequently removed via reductive dehalogenation, yielding the 2-deoxy functionality.

-

Anomeric Deprotection: The final step involves the hydrolysis of the anomeric methoxy group to afford the target compound, 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose, with a free hydroxyl group at the anomeric position.

This strategic approach allows for the controlled introduction of the desired functionalities and provides a reliable pathway to the target molecule.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

The synthesis of the key intermediate, 3,4,6-tri-O-benzyl-D-glucal, can be achieved by the direct benzylation of a commercially available D-glucal derivative, such as 3,4,6-tri-O-acetyl-D-glucal.[1]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Benzyl chloride (BnCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with methanol.

-

Remove the DMF under reduced pressure.

-

Partition the residue between dichloromethane and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 3,4,6-tri-O-benzyl-D-glucal as a white solid.

Step 2: Synthesis of Methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside

This two-step one-pot procedure involves the bromomethoxylation of 3,4,6-tri-O-benzyl-D-glucal followed by reductive dehalogenation.[2]

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal

-

Dichloromethane (DCM)

-

Methanol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride

-

Raney Nickel

-

Triethylamine (Et₃N)

Procedure:

a) Bromomethoxylation:

-

Dissolve 3,4,6-tri-O-benzyl-D-glucal (39 g, 0.09 mol) in a mixture of dichloromethane (20 ml) and methanol (100 ml).[2]

-

Add N-bromosuccinimide (18.7 g, 0.09 mol) in portions over 10 minutes at room temperature.[2]

-

Stir the reaction mixture for 4 hours at room temperature.

-

After completion of the reaction (monitored by TLC), distill off the solvent.

-

Extract the residue with carbon tetrachloride (2 x 100 ml) and concentrate the organic phase to obtain methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside as a syrup (50 g).[2]

b) Reductive Dehalogenation:

-

Charge a solution of the crude methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco-/mannopyranoside (50 g) in methanol (300 ml) into a one-liter autoclave.[2]

-

Add Raney Nickel (10 ml) and triethylamine (13.5 ml).[2]

-

Subject the mixture to hydrogenation at 120 psi pressure at 50°C for 8 hours.[2]

-

After completion of the reaction, filter off the catalyst and wash the residue with methanol (25 ml).[2]

-

Concentrate the filtrate to obtain methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside as a syrup (37.9 g, 89% yield over two steps).[2]

Step 3: Synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

The final step is the acidic hydrolysis of the anomeric methyl group.

Materials:

-

Methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside

-

Acetic acid

-

Dilute hydrochloric acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside in a mixture of acetic acid and dilute hydrochloric acid.[3]

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the final product by recrystallization from ethanol to yield 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose as a white solid.

Data Presentation

Table 1: Quantitative Data for the Synthesis

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylation | 3,4,6-Tri-O-acetyl-D-glucal | NaH, BnCl | DMF | 0 to RT | 12-16 | ~55[1] |

| 2a | Bromomethoxylation | 3,4,6-Tri-O-benzyl-D-glucal | NBS | DCM/Methanol | RT | 4 | Intermediate |

| 2b | Reductive Dehalogenation | Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside | Raney Ni, H₂ | Methanol | 50 | 8 | 89 (for 2a & 2b)[2] |

| 3 | Hydrolysis | Methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside | HCl | Acetic Acid | Heat | Variable | High |

Table 2: Characterization Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) |

| 3,4,6-Tri-O-benzyl-D-glucal | C₂₇H₂₈O₄ | 416.51 | White Solid | 7.40-7.20 (m, 15H, Ar-H), 6.45 (d, 1H, H-1), 4.90-4.50 (m, 6H, 3x PhCH₂), 4.80 (dd, 1H, H-2), 4.20-3.60 (m, 4H, H-3, H-4, H-5, H-6a, H-6b)[4] |

| Methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside | C₂₈H₃₁BrO₅ | 527.45 | Syrup | 7.60-7.10 (m, 15H, Ar-H), 5.10-4.30 (m, 9H, H-1,3,4 and 3xPhCH₂O), 4.00-3.40 (m, 7H, H-2,5,6,6' and OCH₃)[2] |

| Methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside | C₂₈H₃₂O₅ | 448.55 | Syrup | 7.45-7.10 (m, 15H, Ar-H), 5.00-4.30 (m, 7H, 3xPhCH₂, H-1), 4.00-3.55 (m, 5H, H-3,4,5,6,6'), 3.51, 3.32 (2s, 3H, OCH₃), 2.40-1.50 (m, 2H, H-2,2')[2] |

| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | C₂₇H₃₀O₅ | 434.52 | White Solid | Melting Point: 104-108 °C |

Causality and Trustworthiness in the Protocol

The described synthetic route is designed with both efficiency and reliability in mind. The choice of reagents and reaction conditions is based on established principles of carbohydrate chemistry.

-

Choice of Benzyl Protecting Groups: Benzyl ethers are chosen for their robustness. They are stable to the conditions of the bromomethoxylation and the subsequent acidic hydrolysis of the anomeric methyl ether, ensuring that the protecting groups remain intact until the final desired deprotection step (not covered in this guide, but typically achieved by catalytic hydrogenation).

-

Use of D-Glucal: Starting with D-glucal provides a convenient entry point for the synthesis of 2-deoxy sugars. The double bond between C-1 and C-2 is readily functionalized to introduce the desired substituents at these positions.

-

Bromomethoxylation: The use of N-bromosuccinimide in the presence of methanol is a classic method for the diastereoselective functionalization of glycals. The reaction proceeds through a bromonium ion intermediate, which is then opened by the methanol nucleophile, predominantly at the anomeric center, to give a mixture of α- and β-glycosides.

-

Reductive Dehalogenation with Raney Nickel: Raney Nickel is a well-established and effective catalyst for the reductive dehalogenation of organic halides.[5] Its use under hydrogen pressure efficiently removes the bromine atom at the C-2 position, yielding the desired 2-deoxy functionality. The addition of a base like triethylamine is crucial to neutralize the HBr formed during the reaction, preventing potential side reactions.

-

Self-Validating System: Each step of the protocol can be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step. The purification of intermediates and the final product by column chromatography and/or recrystallization, coupled with characterization by NMR spectroscopy and melting point analysis, provides a self-validating system to ensure the identity and purity of the synthesized compounds.

Visualizing the Reaction Mechanism

Caption: Key mechanistic steps in the conversion of 3,4,6-tri-O-benzyl-D-glucal.

Conclusion

The synthesis of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose presented in this technical guide provides a reliable and well-documented pathway for obtaining this valuable building block. By following the detailed protocols and understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently prepare this compound for use in the synthesis of complex carbohydrates and potential therapeutic agents. The self-validating nature of the described procedures, with clear checkpoints for monitoring and purification, ensures the integrity and reproducibility of the synthesis.

References

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 2021. Available at: [Link]

-

Syntheses du tri-O-benzyl-3,4,6-D-glucal. ResearchGate, 2025. Available at: [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central, n.d. Available at: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. Available at: [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation int. ACS Publications, 2021. Available at: [Link]

-

13 Synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-d-glucopyranose. ResearchGate. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central, n.d. Available at: [Link]

- Process for the synthesis of 2-deoxy-D-glucose. Google Patents.

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 2021. Available at: [Link]

-

METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-DEOXY-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. Available at: [Link]

-

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose. MySkinRecipes. Available at: [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose .... Google Patents.

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate, 2025. Available at: [Link]

-

Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides. ResearchGate, 2025. Available at: [Link]

-

(PDF) A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O- benzyl-6-deoxy-alpha-D-glucopyranoside. ResearchGate, n.d. Available at: [Link]

-

METHYL-2,3,6-TRI-O-BENZYL-4-C-METHYL-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. Available at: [Link]

-

Methods for 2-Deoxyglycoside Synthesis. PubMed Central, n.d. Available at: [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. Semantic Scholar. Available at: [Link]

- A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. Google Patents.

-

hydrogen. Organic Syntheses Procedure. Available at: [Link]

-

Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

-

A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PubMed Central, 2022. Available at: [Link]

-

Raney Nickel Reduction. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]

- 5. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Glycoscience

2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose, a tribenzylated derivative of 2-deoxy-D-glucose, is a pivotal intermediate in the field of glycobiology and medicinal chemistry.[1][2][3] Its structure, featuring a hydrogen atom in place of the hydroxyl group at the C-2 position, makes it a fundamental building block for the synthesis of 2-deoxy-glycosides and other complex carbohydrates. The phenylmethyl (benzyl) groups serve as robust protecting groups for the hydroxyl functions at the 3, 4, and 6 positions, allowing for selective chemical manipulation at the anomeric (C-1) and the unprotected C-2 positions. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and characterization, offering a technical resource for professionals in carbohydrate chemistry and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, reaction setup, and purification. These properties are summarized below.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₅ | [4] |

| Molecular Weight | 434.5 g/mol | [4] |

| IUPAC Name | (4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | [4] |

| CAS Number | 160549-11-1 (unspecified anomer) | [4] |

| Monoisotopic Mass | 434.20932405 Da | [4] |

Note: The compound exists as a mixture of α and β anomers at the C-1 hydroxyl group.

Molecular Structure and Visualization

The structural integrity of this compound is foundational to its reactivity. The pyranose ring adopts a chair conformation, with the bulky benzyl protecting groups influencing its steric profile.

Caption: 2D representation of the core pyranose structure.

Spectroscopic and Analytical Characterization

Precise characterization is paramount to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the structure. While specific shifts can vary slightly based on the solvent and anomeric mixture ratio, characteristic signals are consistently observed. The parent compound, 2-deoxy-D-arabino-hexopyranose, shows complex signals for the ring protons.[5][6] For the tribenzylated derivative, the spectrum is further complicated by the presence of benzyl protons.

Expected Chemical Shifts (δ) in CDCl₃:

-

7.40 - 7.20 ppm: Multiplet, 15H (Aromatic protons from three benzyl groups).

-

5.10 - 4.40 ppm: Multiplet, 6H (Methylene protons, -O-CH₂-Ph, from three benzyl groups).

-

~5.40 ppm & ~4.90 ppm: Signals corresponding to the anomeric proton (H-1) for the α and β anomers, respectively.

-

4.30 - 3.40 ppm: A series of multiplets corresponding to the sugar ring protons (H-3, H-4, H-5, H-6a, H-6b).

-

2.40 - 1.60 ppm: Multiplets corresponding to the diastereotopic protons at the C-2 position (H-2eq, H-2ax).

Synthesis and Reactivity

The most common and efficient synthesis of this compound starts from a readily available glycal, 3,4,6-tri-O-benzyl-D-glucal. The process involves the haloalkoxylation of the glycal followed by reductive dehalogenation.

Experimental Protocol: Synthesis from 3,4,6-tri-O-benzyl-D-glucal

This two-step process is a reliable method for producing the title compound.[7]

Step 1: Haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal

-

Dissolve 3,4,6-tri-O-benzyl-D-glucal (1 equivalent) in a mixture of dichloromethane and methanol.

-

Cool the reaction mixture to 0-5 °C.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with a saturated sodium thiosulfate solution.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product is methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside, which is often used in the next step without further purification.[8]

Step 2: Reductive Dehalogenation and Debenzylation

-

Dissolve the crude product from Step 1 in methanol.

-

Transfer the solution to a high-pressure autoclave.

-

Add Raney Nickel (catalytic amount) and triethylamine (Et₃N) as a base.

-

Pressurize the vessel with hydrogen gas (e.g., 120-150 psi) and heat to approximately 50°C.[7]

-

Maintain the reaction for 8-12 hours until the reaction is complete.

-

Cool the reactor, filter off the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a syrup or solid.

Caption: Synthetic pathway from a protected glucal.

Chemical Reactivity

The primary utility of this compound lies in its reactivity at the anomeric center. The hydroxyl group at C-1 can be converted into a good leaving group (e.g., a trichloroacetimidate, bromide, or fluoride), transforming the molecule into a glycosyl donor. This donor can then be used to form glycosidic bonds with various alcohols, phenols, or other sugar moieties, which is a cornerstone of oligosaccharide synthesis and the development of glycoconjugate drugs. The benzyl ethers are stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using Pd/C) to reveal the free hydroxyl groups in the final product.[8]

Applications in Research and Drug Development

As a key building block, this compound is instrumental in the synthesis of:

-

2-Deoxy-glycosides: These are components of numerous natural products with significant biological activities, including antibacterial and antitumor agents.

-

Glycolipids and Glycoproteins: Used to study cellular recognition, signaling, and immune responses.

-

Metabolic Probes: Isotopically labeled versions can be synthesized to investigate carbohydrate metabolism and enzyme mechanisms.

The ability to selectively introduce the 2-deoxy functionality is crucial, as this structural motif often imparts increased metabolic stability and unique biological properties to the parent molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Deoxy-D-arabino-hexopyranose. National Center for Biotechnology Information. Available from: [Link]

- Carbosynth. 3,4,6-Tris-O-(phenylmethyl)-2-deoxy-D-arabino-hexopyranose.

-

LookChem. methyl 2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-arabino-hexopyranoside. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Deoxy-3,4,6-tri-O-acetyl-D-arabino-hexo-pyranose (2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranose). Available from: [Link]

-

Cheméo. Chemical Properties of 2-Deoxy-D-glucose (CAS 154-17-6). Available from: [Link]

-

PubChem. alpha-D-2-Deoxyglucopyranose. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Available from: [Link]

-

SpectraBase. 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-d-glucopyranose. Available from: [Link]

-

New Drug Approvals. 2-Deoxy-D-glucose. Available from: [Link]

-

National Institutes of Health. D-Hexopyranosides with Vicinal Nitrogen-Containing Functionalities. Available from: [Link]

- Google Patents. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

Sources

- 1. 3,4,6-Tris-O-(phenylmethyl)-2-deoxy-D-arabino-hexopyranose | Thueringer Entomologenverband [ento.gentaur.de]

- 2. biocat.com [biocat.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C27H30O5 | CID 10972120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Deoxy-D-glucose(154-17-6) 1H NMR [m.chemicalbook.com]

- 7. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

1H NMR characterization of 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

An In-Depth Technical Guide to the ¹H NMR Characterization of 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose

Introduction

In the landscape of modern drug development and glycobiology, protected monosaccharides are fundamental building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Among these, this compound, a tribenzylated derivative of 2-deoxy-D-glucose, is a vital intermediate.[1] Its structure, devoid of the C2 hydroxyl group and bearing bulky, non-polar benzyl protecting groups, presents unique synthetic advantages and challenges.

Unambiguous structural verification of this molecule is paramount to ensure the stereochemical integrity of subsequent synthetic products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing precise information on the molecule's constitution, configuration, and conformation in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, explaining the causality behind spectral features from first principles and providing a robust framework for its characterization.

Section 1: The Molecular Architecture and its NMR Implications

The ¹H NMR spectrum of this compound is a direct reflection of its molecular structure. Three key features dictate the appearance of the spectrum:

-

The Pyranose Ring: The six-membered tetrahydropyran ring typically adopts a stable chair conformation. The relative orientation of the protons on this ring (axial vs. equatorial) is the primary determinant of the scalar (J) coupling constants, which are crucial for stereochemical assignment.

-

The C2-Deoxy Center: The absence of a hydroxyl group at the C2 position simplifies the spectrum by removing a proton-bearing substituent. More importantly, it results in two geminal protons at this position (H-2ax and H-2eq) that exhibit characteristic chemical shifts significantly upfield from other ring protons.[2]

-

The Phenylmethyl (Benzyl) Protecting Groups: The three benzyl ethers at positions C3, C4, and C6 introduce a large number of aromatic protons, all resonating in a crowded downfield region (δ ~7.3 ppm). The methylene (CH₂) protons of these groups are diastereotopic and appear as distinct signals, often overlapping with the anomeric proton.[3] These bulky groups also influence the conformation of the pyranose ring and the chemical shifts of nearby protons.

A critical feature of this molecule in solution is the existence of an equilibrium between two diastereomeric forms, known as anomers, at the C1 (anomeric) carbon. The α-anomer has the C1 hydroxyl group in an axial orientation, while the β-anomer has it in an equatorial position. These two forms coexist in solution, leading to two distinct sets of signals in the NMR spectrum, though synthetic procedures may favor one anomer.[4]

Section 2: Decoding the ¹H NMR Spectrum: A Region-by-Region Analysis

A thorough analysis of the ¹H NMR spectrum involves a systematic examination of five distinct regions. For this analysis, deuterated chloroform (CDCl₃) is the solvent of choice.

-

The Aromatic Region (δ 7.20-7.40 ppm): This region is typically the most intense, containing the signals for the 15 aromatic protons from the three benzyl groups. Due to the free rotation of the phenyl rings, these protons often appear as a complex, overlapping multiplet that is characteristic of the protecting groups but provides limited information about the sugar's core structure.

-

The Anomeric Region (δ 4.80-5.50 ppm): The signal for the anomeric proton (H-1) is one of the most diagnostic in carbohydrate NMR.[5] Its chemical shift and coupling constant are definitive indicators of the anomeric configuration.

-

α-anomer: The H-1 proton is equatorial and coupled to one axial (H-2ax) and one equatorial (H-2eq) proton. This typically results in a broad singlet or a doublet of doublets with small coupling constants. For the parent 2-deoxy-D-glucose, the α-anomeric proton appears around δ 5.38 ppm with a ³J(H1, H2eq) of approximately 3.5 Hz.[6]

-

β-anomer: The H-1 proton is axial and is coupled to both an axial H-2ax and an equatorial H-2eq. The large diaxial coupling (³J(H1, H2ax)) is characteristic, resulting in a doublet of doublets with a large coupling constant (~8-10 Hz). For the parent compound, this signal is observed around δ 4.94 ppm.[6]

-

-

The Benzyl Methylene Region (δ 4.40-5.00 ppm): The three pairs of benzylic methylene protons (Ar-CH₂ -O) are chemically inequivalent (diastereotopic) and are expected to appear as three distinct AB quartets (two doublets each). However, they often overlap with each other and the β-anomeric proton signal, creating a complex multiplet in this region.

-

The Pyranose Ring Region (δ 3.40-4.20 ppm): This crowded region contains the signals for the remaining ring protons: H-3, H-4, H-5, and the two H-6 protons. Their significant signal overlap necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. The chemical shifts are influenced by the neighboring benzyl ether groups.

-

The Deoxy-Methylene Region (δ 1.60-2.40 ppm): The protons at the C2 position (H-2ax and H-2eq) are shifted significantly upfield compared to other ring protons because they are attached to a carbon bearing no electronegative oxygen atom.[2]

-

H-2ax (axial): This proton typically resonates further upfield (δ ~1.6-1.8 ppm) and exhibits large couplings to the axial H-1 (in the β-anomer) and H-3.

-

H-2eq (equatorial): This proton is generally found more downfield (δ ~2.2-2.4 ppm) and shows smaller couplings to H-1 and H-3.

-

Section 3: A Validated Experimental Protocol for Data Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum suitable for full structural elucidation.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, colorless solution should be obtained.

2. NMR Instrument Setup (500 MHz or higher recommended): a. Insert the sample into the spectrometer and allow the temperature to equilibrate (typically 298 K). b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A line width of <0.5 Hz on the TMS signal is recommended. d. Set the spectral width to approximately 16 ppm, centered around 6 ppm. e. Use a 90° pulse angle. f. Set the acquisition time to at least 3 seconds and the relaxation delay to 2-5 seconds. g. Acquire a minimum of 16 scans for a good signal-to-noise ratio.

3. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Phase the spectrum carefully to obtain pure absorption line shapes. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals to determine proton ratios.

Section 4: The Strategic Workflow for Complete Structural Assignment

While a 1D ¹H NMR spectrum provides crucial initial information, a complete and unambiguous assignment requires a logical workflow employing 2D NMR experiments. This workflow serves as a self-validating system, where correlations from different experiments must be mutually consistent.

Caption: Logical workflow for NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This is the first step to trace the connectivity of the pyranose ring protons. Starting from the well-resolved H-1 signal, one can "walk" along the carbon backbone by identifying cross-peaks. A cross-peak between H-1 and the two H-2 protons will be observed, then from H-2 to H-3, H-3 to H-4, and so on, until the entire spin system of the sugar ring is mapped.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It confirms assignments by leveraging the wider chemical shift dispersion of ¹³C nuclei and helps resolve ambiguities in the crowded proton regions.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for confirming stereochemistry by identifying protons that are close in space, regardless of whether they are J-coupled. For example, in the α-anomer, a strong NOE is expected between the equatorial H-1 and the axial H-2. In the β-anomer, strong NOEs would be seen between the axial H-1 and the axial H-3 and H-5 protons.

Section 5: Summary of Expected ¹H NMR Parameters

The following table summarizes the predicted ¹H NMR data for both anomers of the title compound in CDCl₃. These values are synthesized from fundamental principles and data from analogous compounds.[6]

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |

| α-Anomer | |||

| H-1 | ~5.4 | dd | ³J(H1,H2eq) ≈ 3.5, ³J(H1,H2ax) ≈ 1.5 |

| H-2eq | ~2.3 | ddd | ²J(H2eq,H2ax) ≈ 13, ³J(H2eq,H1) ≈ 3.5, ³J(H2eq,H3) ≈ 4 |

| H-2ax | ~1.7 | ddd | ²J(H2ax,H2eq) ≈ 13, ³J(H2ax,H1) ≈ 1.5, ³J(H2ax,H3) ≈ 12 |

| H-3, H-4, H-5, H-6a, H-6b | 3.5 - 4.2 | m | - |

| Ar-CH₂ | 4.5 - 5.0 | m (3 x ABq) | ²J ≈ 11-12 |

| Ar-H | 7.2 - 7.4 | m | - |

| β-Anomer | |||

| H-1 | ~4.9 | dd | ³J(H1,H2ax) ≈ 9.5, ³J(H1,H2eq) ≈ 2.0 |

| H-2eq | ~2.3 | ddd | ²J(H2eq,H2ax) ≈ 13, ³J(H2eq,H1) ≈ 2.0, ³J(H2eq,H3) ≈ 4.5 |

| H-2ax | ~1.6 | ddd | ²J(H2ax,H2eq) ≈ 13, ³J(H2ax,H1) ≈ 9.5, ³J(H2ax,H3) ≈ 11.5 |

| H-3, H-4, H-5, H-6a, H-6b | 3.4 - 4.1 | m | - |

| Ar-CH₂ | 4.5 - 5.0 | m (3 x ABq) | ²J ≈ 11-12 |

| Ar-H | 7.2 - 7.4 | m | - |

Conclusion

The ¹H NMR characterization of this compound is a systematic process that relies on the interpretation of key spectral regions. The anomeric proton signals provide a direct readout of the α/β configuration, while the unique upfield shifts of the C2 protons confirm the deoxy nature of the sugar. Although significant signal overlap is present, a strategic workflow employing 2D NMR experiments like COSY and NOESY allows for the complete and confident assignment of all protons, ensuring the structural integrity of this crucial synthetic intermediate. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to perform this analysis with expertise and trustworthiness.

References

-

Pawluc, P. et al. (2022). Application of the 2-deoxyglucose scaffold as a new chiral probe for elucidation of the absolute configuration of secondary alcohols. Scientific Reports, 12, 16838. [Link]

-

De Bruyn, A. et al. (1975). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Bulletin des Sociétés Chimiques Belges, 84(8), 799-810. [Link]

-

Kim, J. H. et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(2), M774. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. [Link]

-

Jones, C. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Glycobiology, 2nd edition. [Link]

-

Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 67-111). Springer, Berlin, Heidelberg. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]

An In-depth Technical Guide to 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose, a key intermediate in glycochemistry and the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, with a focus on the underlying scientific principles.

Core Molecular Attributes

This compound, also known as 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose, is a benzyl-protected derivative of 2-deoxy-D-glucose. The benzyl ether protecting groups offer stability under a wide range of reaction conditions, making this compound a valuable building block in multi-step syntheses of complex carbohydrates and glycoconjugates.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₅ | [3] |

| Molecular Weight | 434.5 g/mol | [3] |

| IUPAC Name | (4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | [3] |

| CAS Number | 160549-11-1 | [3] |

| Appearance | White to off-white powder or crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in chloroform and other organic solvents | Inferred from similar compounds |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that leverages the strategic protection and manipulation of hydroxyl groups. The most common and efficient route commences with the readily available D-glucose, which is first converted to 3,4,6-tri-O-benzyl-D-glucal, a key intermediate.

Rationale for the Synthetic Approach

The direct benzylation of 2-deoxy-D-glucose is challenging due to the presence of multiple hydroxyl groups with similar reactivities, which would result in a mixture of partially benzylated products. Therefore, a more controlled approach is necessary. The use of a glycal intermediate, with its inherent double bond between C1 and C2, provides a versatile handle for the stereoselective introduction of the 2-deoxy functionality. The benzyl protecting groups are chosen for their robustness under various reaction conditions and their facile removal via catalytic hydrogenolysis.[2][4]

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of the key intermediate, 3,4,6-tri-O-benzyl-D-glucal, followed by its conversion to the target molecule.

Caption: Synthetic workflow from D-glucose to the target molecule.

Detailed Experimental Protocol

This protocol is a synthesis of established methodologies, providing a coherent and validated pathway to the target compound.

Step 1: Synthesis of 3,4,6-Tri-O-benzyl-D-glucal

The synthesis of this key intermediate can be achieved through the direct benzylation of triacetylglucal.[5]

-

Materials: Tri-O-acetyl-D-glucal, sodium hydride, benzyl bromide, anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon).

-

Add a solution of Tri-O-acetyl-D-glucal in anhydrous DMF dropwise to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Bromo-methoxylation of 3,4,6-Tri-O-benzyl-D-glucal

This step introduces the 2-deoxy functionality via an electrophilic addition to the glycal double bond.[6]

-

Materials: 3,4,6-Tri-O-benzyl-D-glucal, N-bromosuccinimide (NBS), methanol, dichloromethane.

-

Procedure:

-

Dissolve 3,4,6-tri-O-benzyl-D-glucal in a mixture of dichloromethane and methanol.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with carbon tetrachloride and concentrate to yield the crude methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside as a syrup.[7]

-

Step 3: Reductive Debromination and Debenzylation

This step removes the bromine at the C2 position.

-

Materials: Crude bromo-sugar from Step 2, Raney nickel, triethylamine, methanol.

-

Procedure:

-

Dissolve the crude bromo-sugar in methanol in an autoclave.

-

Add Raney nickel and triethylamine.

-

Hydrogenate the mixture at 120 psi and 50 °C for 8 hours.

-

Filter the catalyst and concentrate the filtrate to obtain the crude methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside.

-

Step 4: Hydrolysis of the Methyl Glycoside

The final step is the removal of the anomeric methyl group to yield the desired pyranose.

-

Materials: Crude methyl glycoside from Step 3, aqueous sulfuric acid.

-

Procedure:

-

Dissolve the crude methyl glycoside in a mixture of water and concentrated sulfuric acid.

-

Heat the reaction mixture to 80 °C for 2-3 hours.

-

Cool the reaction, neutralize with aqueous barium hydroxide, and filter.

-

Concentrate the filtrate and purify the residue by crystallization or column chromatography to yield this compound.

-

Applications in Drug Development and Glycobiology

Benzyl-protected 2-deoxy sugars are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their utility stems from the 2-deoxy motif, which is a key structural feature in many natural products and synthetic drugs, particularly in the realm of antiviral nucleoside analogues.[8][9]

Synthesis of Modified Nucleosides

The absence of the 2'-hydroxyl group in the sugar moiety of nucleosides is a hallmark of deoxyribonucleic acid (DNA). Synthetic analogues of 2'-deoxynucleosides are extensively explored as antiviral and anticancer agents.[8][10] this compound serves as a versatile precursor for the synthesis of these modified nucleosides. The protected hydroxyl groups at the 3, 4, and 6 positions allow for selective modifications at the anomeric center (C1) for coupling with various nucleobases.

Caption: Role in the synthesis of antiviral nucleoside analogues.

Glycosylation Reactions

The title compound is a valuable glycosyl donor in glycosylation reactions.[11] After activation of the anomeric hydroxyl group, it can be coupled with various glycosyl acceptors to form oligosaccharides with a 2-deoxy sugar unit. These modified oligosaccharides are important for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics. The benzyl protecting groups can be selectively removed in the final steps of the synthesis to reveal the free hydroxyl groups.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the anomeric proton, the protons of the pyranose ring, and the aromatic protons of the benzyl groups. ¹³C NMR will confirm the number of carbon atoms and the presence of the deoxy methylene group at C2. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight (434.5 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), C-H bonds of the pyranose ring and benzyl groups, and the C-O bonds of the ethers. |

| Optical Rotation | The specific rotation ([α]D) is a key physical constant that confirms the stereochemical integrity of the compound. |

Conclusion

This compound is a cornerstone intermediate in modern glycochemistry. Its strategic synthesis, leveraging robust benzyl protecting groups and the versatility of the glycal moiety, provides a reliable pathway to this valuable building block. Its pivotal role in the synthesis of modified nucleosides for antiviral drug development and in the construction of complex oligosaccharides underscores its significance in both academic research and the pharmaceutical industry. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

-

Syntheses du tri‐O‐benzyl‐3,4,6‐D‐glucal. ResearchGate. Available at: [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Publications. Available at: [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. Available at: [Link]

- Process for the synthesis of 2-deoxy-D-glucose. Google Patents.

-

Synthesis of Benzyl 2-Deoxy-C-Glycosides. PMC. Available at: [Link]

-

Methods for 2-Deoxyglycoside Synthesis. ACS Publications. Available at: [Link]

-

Synthesis of 2-deoxy-α- and -β-D-arabino-hexopyranosyl phosphonic acids and related compounds; analogues of early intermediates in the shikimate pathway. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides: enabling practical multi-gram syntheses of 4'-Thio-2'-deoxycytidine (T-dCyd) and 5-aza-4. Taylor & Francis Online. Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. Available at: [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

methyl 2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-arabino-hexopyranoside. LookChem. Available at: [Link]

-

2-Deoxy-D-glucose. New Drug Approvals. Available at: [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]

-

Glycosidation of 3,4,6-Tri-O-Benzyl-2-Ethenyl-D-Glucal – A Route to 2-C-(β-Methyl)Methylene Glycosides. ResearchGate. Available at: [Link]

-

Synthesis of 2′-Deoxy-2′- C -α-methylpurine Nucleosides. ResearchGate. Available at: [Link]

-

2-Deoxy-D-arabino-hexopyranose. PubChem. Available at: [Link]

-

Sugar Modified Nucleosides and Nucleotides - The Synthesis of Anti-Viral Drugs. YouTube. Available at: [Link]

-

N.m.r. studies of some deoxyhexopyranosides and the X-ray structures of methyl 3,4,6-tri-0-acetyl-2-deoxy. Available at: [Link]

-

Methods for 2-Deoxyglycoside Synthesis. PMC. Available at: [Link]

Sources

- 1. 3,4,6-Tris-O-(phenylmethyl)-2-deoxy-D-arabino-hexopyranose | Thueringer Entomologenverband [ento.gentaur.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C27H30O5 | CID 10972120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Protected Carbohydrates in Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of Tribenzyl Protected 2-Deoxyglucose

Carbohydrates are central to a vast array of biological processes, from energy metabolism to intercellular communication and immune responses.[1] Their synthetic manipulation, however, is notoriously complex due to their polyhydroxy nature, where multiple reactive sites can lead to a lack of selectivity in chemical reactions.[2] This challenge is overcome through the strategic use of protecting groups, which temporarily mask specific functional groups to allow for controlled, regioselective modifications.[3][4]

Among the most widely used "permanent" protecting groups in carbohydrate chemistry are benzyl ethers. They are favored for their stability across a wide range of acidic and basic conditions, yet they can be reliably removed under mild catalytic hydrogenation, preserving the integrity of the final molecule.[5]

This guide focuses on a molecule of significant interest in medicinal chemistry: 2-deoxy-D-glucose, protected with three benzyl groups (tribenzyl 2-deoxyglucose). 2-deoxy-D-glucose (2-DG) itself is a glucose antimetabolite with demonstrated antiviral and anticancer properties, acting as a competitive inhibitor of glycolysis.[6][7] Its derivatives are actively investigated as potential therapeutics.[8][9] The precise attachment of the three benzyl groups is critical, as the location of the remaining free hydroxyl group dictates the molecule's subsequent reactivity and its utility as a building block in the synthesis of more complex glycoconjugates. Therefore, rigorous and unambiguous structure elucidation is not merely a procedural step but a cornerstone of ensuring synthetic success and therapeutic potential.

This document serves as a technical guide for researchers and drug development professionals, detailing the multifaceted analytical workflow required to confirm the precise chemical structure of tribenzyl protected 2-deoxyglucose, with a focus on 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose as a primary example.

The Analytical Gauntlet: A Multi-Technique Approach to Validation

Confirming the structure of a protected carbohydrate is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with X-ray crystallography serving as the definitive, albeit not always accessible, confirmation.

Caption: A typical workflow for the synthesis and structural validation of a protected carbohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of organic molecules in solution.[10][11] For protected carbohydrates, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon, confirm connectivity, and establish stereochemistry.

Causality Behind the Experiment: Why NMR is Essential

-

Regiochemistry: It definitively identifies which hydroxyl groups have been benzylated by observing the chemical shifts of adjacent protons and carbons.

-

Stereochemistry: The coupling constants (J-values) between protons on the pyranose ring reveal their dihedral angles, allowing for the assignment of axial and equatorial positions and confirming the overall chair conformation.[12]

-

Purity and Anomeric Mixture: NMR can quantify the purity of the sample and determine the ratio of α and β anomers if a mixture is present.

Key NMR Experiments and Their Purpose

-

¹H NMR (Proton NMR): Provides the initial overview. Key regions include the anomeric proton (δ 4.5-6.0 ppm), ring protons (δ 3.0-4.5 ppm), and the aromatic protons of the benzyl groups (δ 7.2-7.4 ppm). The lack of a proton signal around δ 2.0-2.5 ppm is indicative of the 2-deoxy position.

-

¹³C NMR (Carbon NMR): Shows all unique carbon atoms. The anomeric carbon (δ 90-110 ppm), ring carbons (δ 60-90 ppm), and aromatic carbons (δ 127-140 ppm) are characteristic. The C2 signal will appear as a CH₂ group at a higher field (typically δ 30-40 ppm) compared to the oxygenated carbons.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically on adjacent carbons). It is indispensable for "walking" around the pyranose ring, tracing the connectivity from H1 to H3, H4, H5, and the H6 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the position of the benzyl groups. A correlation between the benzylic CH₂ protons (around δ 4.5-5.0 ppm) and a specific ring carbon (e.g., C3, C4, or C6) is definitive proof of benzylation at that position.

Caption: HMBC correlations confirming the positions of benzyl protecting groups.

Representative NMR Data

The following table summarizes expected NMR data for 3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranose. Actual values may vary based on solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings & Correlations |

| H1 | ~4.9 (d) | ~97.8 (CH) | J₁,₂ₐ ≈ 3.5 Hz (anomeric proton is equatorial) |

| H2a, H2e | ~1.6 (ddd), ~2.2 (dt) | ~34.5 (CH₂) | Geminal coupling; coupling to H1 and H3 |

| H3 | ~3.8 (m) | ~77.9 (CH) | Correlates with benzylic CH₂ in HMBC |

| H4 | ~3.6 (t) | ~78.1 (CH) | Correlates with benzylic CH₂ in HMBC |

| H5 | ~3.9 (m) | ~70.5 (CH) | COSY correlation to H4 and H6 |

| H6a, H6b | ~3.7 (m) | ~68.9 (CH₂) | Correlates with benzylic CH₂ in HMBC |

| -OCH₂Ph | 4.5 - 4.9 (multiple) | ~73.5, 73.2, 72.1 (CH₂) | Three distinct benzylic CH₂ signals |

| Aromatic | 7.2 - 7.4 (m) | ~127-128 (CH), ~138 (C) | Integration corresponds to 15 protons |

| OH-1 | Variable | - | Broad signal, exchanges with D₂O |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified tribenzyl 2-deoxyglucose into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), using a glass pipette. CDCl₃ is preferred as it is an excellent solvent for benzylated sugars and has a minimal residual solvent signal that does not interfere with key regions.

-

Dissolution: Gently swirl the vial to fully dissolve the compound. If necessary, use a vortex mixer.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Standard (Optional but Recommended): Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Cap the NMR tube and insert it into the spectrometer. Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra according to standard instrument protocols.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a crucial validation of its identity.[13] For protected carbohydrates, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Causality Behind the Experiment: Why MS is Essential

-

Molecular Formula Verification: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition (e.g., C₂₇H₃₀O₅ for the target molecule), confirming that the synthesis has yielded a product with the correct number of carbon, hydrogen, and oxygen atoms.

-

Confirmation of Benzylation: The measured mass will directly reflect the addition of three benzyl groups (C₇H₇, 91.05 Da each) and the removal of three protons compared to the starting 2-deoxyglucose.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the parent ion. The resulting fragments, such as the loss of a benzyl group or cleavage of the glycosidic bond, provide further structural clues that corroborate the NMR data.[14][15]

Experimental Protocol: HRMS (ESI-TOF) Sample Preparation

-

Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺) or sodium acetate to promote sodiation ([M+Na]⁺).

-

Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The resulting spectrum should show a prominent peak corresponding to the calculated exact mass of the sodiated adduct [C₂₇H₃₀O₅Na]⁺.

X-Ray Crystallography: The Unambiguous Proof

While NMR and MS provide overwhelming evidence for a structure, single-crystal X-ray crystallography provides a definitive, three-dimensional map of the molecule in the solid state.[8]

Causality Behind the Technique: Why Crystallography is the Gold Standard

-

Absolute Structure: It directly visualizes the atomic connectivity and stereochemistry, leaving no room for ambiguity.

-

Conformational Data: It provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation (e.g., ⁴C₁ chair) of the pyranose ring in the solid state.

The primary challenge of this technique is the need to grow a high-quality single crystal, which can be a significant hurdle for many carbohydrate derivatives as they often form oils or amorphous solids.[8][9]

Conclusion

The structure elucidation of tribenzyl protected 2-deoxyglucose is a critical process that underpins its use in advanced chemical synthesis and drug development. It is a clear example of the necessity for a multi-pronged analytical strategy. Through the detailed assignment of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, the precise regiochemistry and stereochemistry can be confidently determined. High-resolution mass spectrometry provides an orthogonal and essential confirmation of the molecular formula. Together, these techniques form a robust, self-validating workflow that ensures the structural integrity of this vital synthetic intermediate, paving the way for its successful application in the creation of novel therapeutics.

References

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PMC - NIH. [Link]

-

Why are protecting groups used in carbohydrate synthesis? (n.d.). TutorChase. [Link]

-

Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. (2021). MDPI. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]

-

Protective Group Strategies. (2007). ResearchGate. [Link]

-

Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. (n.d.). Creative Biolabs. [Link]

-

Protecting group. (n.d.). Wikipedia. [Link]

-

2-deoxyglucose. (n.d.). PubChem. [Link]

-

2-Deoxy-D-glucose. (2021). New Drug Approvals. [Link]

-

ANALYSIS OF CARBOHYDRATES. (n.d.). University of Massachusetts. [Link]

-

2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. (2021). MDPI. [Link]

-

ADVANCED ANALYSIS OF CARBOHYDRATES IN FOODS. (n.d.). Digital CSIC. [Link]

-

Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. (1995). PubMed. [Link]

-

2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. (2022). PubMed Central. [Link]

-

Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. (2021). PubMed. [Link]

-

What is 2-Deoxyglucose used for? (2024). Patsnap Synapse. [Link]

-

Carbohydrate Analysis. (n.d.). Lifeasible. [Link]

-

Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. (2001). ACS Publications. [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (2018). PubMed Central. [Link]

-

Structure of 2-deoxy-D-glucose (CAS: 154-17-6), synonyms: 2-DG;... (n.d.). ResearchGate. [Link]

-

Synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-d-glucopyranose. (2017). Taylor & Francis eBooks. [Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. (2022). Research Collection. [Link]

-

Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. (2021). Joint Fall 2021 Meeting of the Texas Sections of APS, AAPT, and SPS. [Link]

-

Analyzing NMR spectra of protected glucose. (2023). Reddit. [Link]

-

19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging. (1997). PubMed. [Link]

-

Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2022). MDPI. [Link]

-

Scheme 1: Synthesis of N-(2-Hydroxybenzyl)-2-amino-2deoxy-D-glucose 3... (n.d.). ResearchGate. [Link]

- Process for the synthesis of 2-deoxy-D-glucose. (2005).

-

Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). PMC. [Link]

-

Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. (2019). ACS Publications. [Link]

-

2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate. (1996). PubMed. [Link]

-

Cyclic structure of 2-deoxy-D-glucose. (n.d.). ResearchGate. [Link]

-

Linear chemical structures of a 2-deoxy-glucose molecule (left) and a... (n.d.). ResearchGate. [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. (2005). ResearchGate. [Link]

-

2,3,4-Tri-O-benzyl-D-glucopyranose. (n.d.). PubChem. [Link]

Sources

- 1. Carbohydrate Analysis - Lifeasible [lifeasible.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]

- 14. research-collection.ethz.ch [research-collection.ethz.ch]

- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stereochemistry of D-arabino-Hexopyranose Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flat Ring – Why Stereochemistry in D-arabino-Hexopyranoses Matters

To the untrained eye, a sugar is a simple source of energy. To the medicinal chemist and biologist, however, a carbohydrate like D-arabino-hexopyranose is a complex, three-dimensional scaffold whose precise spatial arrangement of atoms dictates its function, reactivity, and biological recognition. This guide moves beyond simplistic 2D representations to provide a deep, field-proven understanding of the stereochemical nuances of the D-arabino-hexopyranose core, a structure foundational to various natural products and synthetic therapeutics.

The central thesis of this guide is that a mastery of stereochemistry is not merely academic; it is a predictive tool. Understanding the conformational preferences, the subtle interplay of electronic effects, and how these factors govern reaction outcomes is paramount in the rational design of novel therapeutics. For professionals in drug development, grasping why a specific anomer is biologically active while another is inert, or why a glycosylation reaction yields a desired stereoisomer, is the key to efficient and successful molecular design.

Foundational Principles: From Linear Chain to Conformational Equilibrium

The stereochemical identity of a D-arabino-hexopyranose derivative is born from its linear precursor, D-arabinose. The specific chirality at C2, C3, and C4 of the Fischer projection is the immutable blueprint that dictates the final pyranose structure.

The Cyclization Event: Birth of the Anomeric Center

The intramolecular hemiacetal formation between the C5 hydroxyl group and the C1 aldehyde is the critical event that creates the pyranose ring and a new stereocenter: the anomeric carbon (C1). This gives rise to two diastereomers, known as anomers:

-

α-anomer: The C1 hydroxyl group is on the opposite side of the ring from the C6 hydroxymethyl group (axial in the most stable conformation).

-

β-anomer: The C1 hydroxyl group is on the same side of the ring as the C6 hydroxymethyl group (equatorial in the most stable conformation).

These are not static structures but exist in a dynamic equilibrium in solution, a process known as mutarotation.

The Chair Conformation: The Lowest Energy State

To escape the high energy of a planar ring, the six-membered pyranose ring adopts a puckered, low-energy chair conformation. For any given pyranose, two primary chair conformations are possible: ¹C₄ (read as "one-C-four") and ⁴C₁ (read as "four-C-one"). The notation indicates the ring atoms that are, respectively, "up" and "down" relative to the plane defined by the other four atoms.

The stability of these chairs is dictated by the steric strain arising from bulky substituents. The guiding principle is that substituents preferentially occupy the equatorial positions to minimize destabilizing 1,3-diaxial interactions.[1] For D-arabino-hexopyranose, the ⁴C₁ conformation is significantly more stable as it allows the large -CH₂OH group at C5 to occupy an equatorial position. The less stable ¹C₄ conformation would force this group, along with most other substituents, into strained axial positions.

Diagram 1: Cyclization and Chair Conformations

Caption: From linear precursor to the dynamic equilibrium of anomers in their stable chair forms.

The Unique Stereoelectronic Landscape of the D-arabino-Hexopyranose Core

The defining characteristic of the D-arabino configuration is the axial orientation of the C2 hydroxyl group in the stable ⁴C₁ chair conformation. This single feature, in concert with other stereoelectronic effects, creates a unique chemical environment.

The Anomeric Effect: An Axial Preference

Steric bulk is not the only force at play. A powerful stereoelectronic phenomenon known as the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, even when sterics would favor the equatorial position.[2]

This effect arises from a stabilizing hyperconjugation (orbital overlap) between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This overlap is geometrically optimal when the substituent is axial.

-

Causality: For D-arabino-hexopyranose, the anomeric effect stabilizes the α-anomer (axial C1-OH), while sterics favor the β-anomer (equatorial C1-OH). The final equilibrium position is a balance of these opposing forces. In many solvents, the β-anomer still predominates, but the population of the α-anomer is significantly higher than would be predicted by sterics alone.[3]

The Axial C2-OH: A Locus of Reactivity and Influence

The axial hydroxyl group at the C2 position is a key player. Its orientation influences:

-

Neighboring Group Participation: In reactions at the anomeric center, a suitably protected C2-OH group can act as an internal nucleophile, influencing the stereochemical outcome of glycosylation reactions.

-

Hydrogen Bonding: The axial C2-OH can act as a hydrogen bond donor or acceptor, influencing the solvation shell and the molecule's interaction with enzymes or receptors.

-

Conformational Rigidity: The 1,3-diaxial interaction between the C2-OH and C4-OH can introduce strain, though this is often mitigated by the molecule's overall conformational preferences. In some highly substituted derivatives, this strain can be sufficient to favor a twist-boat conformation over the typical chair.[4]

Stereochemistry in Practice: Controlling Reaction Outcomes

For the drug development professional, controlling stereochemistry during synthesis is paramount. The inherent stereochemical features of the D-arabino-hexopyranose core are not limitations but tools to be exploited.

Stereoselective Glycosylation

The formation of the glycosidic bond is the cornerstone of carbohydrate chemistry. The goal is to control the formation of either the α- (1,2-cis relative to C2-OH) or β- (1,2-trans) linkage.

-

Neighboring Group Participation (Achieving β-selectivity): A participating protecting group (e.g., an acetyl or benzoyl group) at the axial C2 position is a classic strategy. During the reaction, the C2-ester carbonyl oxygen attacks the transient oxocarbenium ion intermediate from the α-face, forming a cyclic acyloxonium ion. The incoming nucleophile (glycosyl acceptor) can then only attack from the β-face, resulting in the exclusive formation of the 1,2-trans (β) glycoside.[5] This is a self-validating system; the mechanism inherently prevents α-glycoside formation.

-

Non-Participating Groups (Achieving α-selectivity): To favor the α-glycoside, a non-participating protecting group (e.g., a benzyl or silyl ether) is installed at C2. In the absence of this internal nucleophile, the anomeric effect often directs the reaction. The incoming acceptor will preferentially attack the oxocarbenium ion from the equatorial direction to yield the thermodynamically favored axial (α) glycoside.[6]